molecular formula C18H22N2O3S B14225196 4-[3-(4-Methylphenoxy)piperidin-1-yl]benzene-1-sulfonamide CAS No. 827323-01-3

4-[3-(4-Methylphenoxy)piperidin-1-yl]benzene-1-sulfonamide

Katalognummer: B14225196
CAS-Nummer: 827323-01-3
Molekulargewicht: 346.4 g/mol
InChI-Schlüssel: FZILHWWGOCOZRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(4-Methylphenoxy)piperidin-1-yl]benzene-1-sulfonamide is a chemical compound that features a piperidine ring, a sulfonamide group, and a methylphenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Methylphenoxy)piperidin-1-yl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-methylphenol with piperidine to form 4-methylphenoxypiperidine. This intermediate is then reacted with benzene-1-sulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-[3-(4-Methylphenoxy)piperidin-1-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide or thiol derivatives.

Wissenschaftliche Forschungsanwendungen

4-[3-(4-Methylphenoxy)piperidin-1-yl]benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity against various targets.

    Materials Science: The compound is explored for its use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as a reagent in various chemical processes.

Wirkmechanismus

The mechanism of action of 4-[3-(4-Methylphenoxy)piperidin-1-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, leading to inhibition of enzyme activity. The piperidine ring can interact with receptor sites, affecting signal transduction pathways. These interactions result in the modulation of biological processes, making the compound useful in therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-[3-(4-Methylpiperidin-1-yl)propanamido]benzene-1-sulfonamide: Similar structure with a propanamido group instead of a phenoxy group.

    4-(4-Methylpiperidin-1-yl)aniline: Similar structure but lacks the sulfonamide group.

Uniqueness

4-[3-(4-Methylphenoxy)piperidin-1-yl]benzene-1-sulfonamide is unique due to the presence of both the sulfonamide and phenoxy groups, which confer specific chemical and biological properties

Eigenschaften

CAS-Nummer

827323-01-3

Molekularformel

C18H22N2O3S

Molekulargewicht

346.4 g/mol

IUPAC-Name

4-[3-(4-methylphenoxy)piperidin-1-yl]benzenesulfonamide

InChI

InChI=1S/C18H22N2O3S/c1-14-4-8-16(9-5-14)23-17-3-2-12-20(13-17)15-6-10-18(11-7-15)24(19,21)22/h4-11,17H,2-3,12-13H2,1H3,(H2,19,21,22)

InChI-Schlüssel

FZILHWWGOCOZRY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)OC2CCCN(C2)C3=CC=C(C=C3)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.